3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide
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Overview
Description
3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methoxynaphthalene-2-carboxamide: A simpler analog with fewer aromatic rings and functional groups.
Naphthalene-2-carboxamide: Another analog with a different substitution pattern on the naphthalene ring.
Uniqueness
3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
3-methoxy-N-[4-[[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]methyl]phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30N2O4/c1-42-34-22-28-9-5-3-7-26(28)20-32(34)36(40)38-30-15-11-24(12-16-30)19-25-13-17-31(18-14-25)39-37(41)33-21-27-8-4-6-10-29(27)23-35(33)43-2/h3-18,20-23H,19H2,1-2H3,(H,38,40)(H,39,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEKNNFUFWUDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)C5=CC6=CC=CC=C6C=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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